molecular formula C23H25N3O3S B12575835 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide

Cat. No.: B12575835
M. Wt: 423.5 g/mol
InChI Key: NLAPWBQFNLLFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. It integrates multiple privileged pharmacophores, including the benzoxazole moiety, a sulfanyl linker, and carbamoylacetamide functionality . The benzoxazole scaffold is a recognized privileged structure in drug design, known for its versatile binding properties and presence in compounds with a broad spectrum of pharmacological activities . Research into benzoxazole-containing analogs has demonstrated impressive potential across various therapeutic areas, including as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents . The strategic incorporation of the sulfanyl linker and carbamoyl groups in this molecule is a common approach in molecular hybridization, aimed at enhancing its interaction with biological targets and fine-tuning its physicochemical properties . This compound is offered as a key chemical tool for researchers investigating new biologically active heterocyclic compounds, enabling structure-activity relationship (SAR) studies and the exploration of novel mechanisms of action. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]anilino)-N-cyclohexylacetamide

InChI

InChI=1S/C23H25N3O3S/c27-21(24-17-9-3-1-4-10-17)15-26(18-11-5-2-6-12-18)22(28)16-30-23-25-19-13-7-8-14-20(19)29-23/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,24,27)

InChI Key

NLAPWBQFNLLFHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Condensation and Nucleophilic Substitution Approaches

The primary synthetic route involves condensation reactions between benzooxazole-2-thiol derivatives and appropriately functionalized acetamide precursors.

  • Step 1: Synthesis of Benzooxazole-2-thiol
    Benzooxazole-2-thiol can be prepared via cyclization of o-aminophenols with electrophilic cyanating agents or through Smiles rearrangement reactions involving benzoxazole-2-thiol activated by chloroacetyl chloride. These methods provide high yields under mild, metal-free conditions and are scalable for industrial production.

  • Step 2: Preparation of 2-Chloro-N-phenylacetamide
    This intermediate is synthesized by palladium-catalyzed coupling of aniline with 2-chloro-N,N-dimethylacetamide under controlled conditions (e.g., 120 °C for 24 hours in toluene), yielding about 81% pure product.

  • Step 3: Coupling Reaction
    The benzooxazole-2-thiol is reacted with 2-chloro-N-phenylacetamide or its derivatives in the presence of a base such as potassium carbonate in solvents like DMF at room temperature or under reflux. This nucleophilic substitution forms the sulfanyl linkage connecting the benzooxazole ring to the phenylacetamide moiety.

  • Step 4: Introduction of the Carbamoylmethyl and Cyclohexyl Groups
    The carbamoylmethyl group bearing the cyclohexyl substituent is introduced via reaction with cyclohexyl isocyanate or carbamoyl chloride derivatives, often through amide bond formation under mild conditions. This step may involve activation of carboxylic acid intermediates or use of coupling reagents to facilitate amide bond formation.

One-Step and Multi-Step Synthetic Protocols

  • One-Step Synthesis of 2-Aminobenzoxazoles as Building Blocks
    Recent advances include one-step synthesis of 2-aminobenzoxazole derivatives from phenoxyamide compounds and cyanogen bromide at room temperature with catalytic sodium methoxide. This method is environmentally friendly, has high atom economy, and produces minimal byproducts, making it suitable for preparing benzooxazole precursors for further functionalization.

  • Multi-Step Synthesis Involving Intermediate Isolation
    Alternatively, multi-step synthesis involves isolating intermediates such as 2-(benzooxazol-2-ylsulfanyl)acetamide derivatives, followed by further functionalization to introduce cyclohexylcarbamoylmethyl and phenylacetamide groups. This approach allows better control over each functional group’s introduction and purification.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Benzooxazole-2-thiol synthesis o-Aminophenol + N-cyano-N-phenyl-p-toluenesulfonamide, BF3·Et2O, room temp 75-90 Metal-free, mild, scalable
2 2-Chloro-N-phenylacetamide synthesis Aniline + 2-chloro-N,N-dimethylacetamide, Pd(OAc)2, 2,2'-bipyridine, BF3·Et2O, toluene, 120 °C, 24 h 81 Palladium-catalyzed coupling
3 Nucleophilic substitution Benzooxazole-2-thiol + 2-chloro-N-phenylacetamide, K2CO3, DMF, room temp, 4 h 70-85 Forms sulfanyl linkage
4 Amide bond formation Intermediate + cyclohexyl isocyanate or carbamoyl chloride, mild base, solvent (e.g., dichloromethane), room temp 65-80 Introduces carbamoylmethyl-cyclohexyl group

Research Findings and Optimization Insights

  • The use of potassium carbonate as a base in DMF solvent at room temperature provides efficient nucleophilic substitution with minimal side reactions.

  • The one-pot amination and Smiles rearrangement methods for benzooxazole derivatives reduce reaction time and avoid metal catalysts, improving environmental and economic profiles.

  • Palladium-catalyzed synthesis of 2-chloro-N-phenylacetamide is well-established, with optimized ligand and acid additives enhancing yield and purity.

  • The stepwise introduction of the carbamoylmethyl and cyclohexyl groups allows fine-tuning of reaction conditions to maximize yield and control stereochemistry if needed.

  • Scale-up potential is demonstrated in the one-step synthesis of aminobenzoxazoles, which can be adapted for industrial production with high atom economy and low waste generation.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Condensation & Nucleophilic Substitution Stepwise assembly of benzooxazole-sulfanyl and acetamide moieties High selectivity, moderate to high yields Requires multiple steps, purification needed
One-Step Aminobenzoxazole Synthesis Phenoxyamide + cyanogen bromide, catalytic base, room temp Mild, metal-free, scalable, eco-friendly Limited to benzooxazole precursor synthesis
Palladium-Catalyzed Acetamide Synthesis Aniline + chloroacetamide derivative, Pd catalyst, high temp High yield, well-studied Requires expensive catalyst, longer reaction time
Smiles Rearrangement Approach Activation of benzoxazole-2-thiol with chloroacetyl chloride Short reaction time, metal-free Specific to benzooxazole derivatives

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared to three analogs (Table 1):

Table 1. Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features
Target Compound C22H23N3O3S Benzooxazol-2-ylsulfanyl, cyclohexylcarbamoylmethyl, phenyl High lipophilicity; steric hindrance from cyclohexyl group
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide C15H11N3O4S Benzooxazol-2-ylsulfanyl, 2-nitrophenyl Electron-withdrawing nitro group increases polarity and reactivity
N-(1,3-Benzothiazol-2-yl)acetamide C9H8N2OS Benzothiazol-2-yl Sulfur atom enhances hydrogen-bond acceptor capacity; simpler structure
Key Observations:

Substituent Effects: The nitro group in the analog from introduces strong electron-withdrawing effects, likely altering electronic distribution and reactivity compared to the target compound’s electron-neutral phenyl and cyclohexyl groups .

Hydrogen Bonding and Crystallinity: The target compound’s cyclohexylcarbamoylmethyl group may sterically hinder hydrogen bonding between acetamide moieties, reducing crystallinity compared to simpler analogs like N-(1,3-benzothiazol-2-yl)acetamide .

Biological Implications: While biological data for the target compound is absent in the evidence, benzooxazole derivatives are known for antimicrobial and anticancer activities. The cyclohexyl group may enhance membrane permeability, whereas the nitrophenyl analog’s polarity could improve solubility in aqueous environments .

Biological Activity

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the benzooxazole moiety and sulfur-containing groups suggests various pharmacological properties, including antitumor and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3O3S
  • Molecular Weight : 423.5 g/mol
  • Structural Features : This compound features a benzooxazole structure linked to a cyclohexyl group via a carbamoylmethyl chain, along with an acetamide functional group, which may enhance its biological activity compared to simpler analogs .

Antitumor Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through both 2D and 3D cell culture assays. The cytotoxicity of these compounds was assessed using MTS assays, revealing promising results in inhibiting cell proliferation .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.113D

These findings suggest that the structural complexity of the compound may contribute to its enhanced potency against tumor cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The testing followed CLSI guidelines using broth microdilution methods. Compounds with similar structural features have demonstrated significant antibacterial activity, indicating that the benzooxazole moiety plays a crucial role in mediating these effects .

The mechanism by which this compound exerts its biological effects is under investigation. Interaction studies suggest that the compound may bind to DNA, influencing cellular processes related to growth and proliferation. Studies have shown that compounds with similar structures predominantly bind within the minor groove of DNA, which is critical for their antitumor activity .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Case Study on Lung Cancer Treatment : In vitro studies using A549 lung cancer cells demonstrated that treatment with derivatives similar to this compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Antibacterial Efficacy : A study evaluated the antibacterial properties against E. coli and S. aureus, showing that compounds with the benzooxazole structure exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.